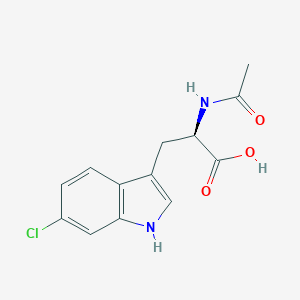

N-Acetyl-6-chloro-D-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512178 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56777-76-5 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Chemoenzymatic Synthesis of N-Acetyl-6-chloro-D-tryptophan

This technical guide provides an in-depth exploration of a robust and efficient chemoenzymatic strategy for the synthesis of N-Acetyl-6-chloro-D-tryptophan, a chiral building block of significant interest in pharmaceutical development. By synergistically combining the precision of enzymatic catalysis with the versatility of chemical transformations, this approach offers a superior alternative to purely chemical or biological methods, ensuring high enantiomeric purity and yield. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex, non-canonical amino acids.

Introduction: The Significance of this compound

This compound is a valuable unnatural amino acid (UAA) derivative.[1] The incorporation of a halogen atom, such as chlorine, onto the indole ring of tryptophan can significantly modulate its biological activity, metabolic stability, and pharmacokinetic properties. The D-configuration is often crucial for therapeutic efficacy, as it can confer resistance to enzymatic degradation and lead to unique pharmacological profiles.[2] Consequently, access to enantiomerically pure this compound is critical for the synthesis of novel peptides and small molecule drugs with potential applications in various therapeutic areas.[1][3] Chemoenzymatic synthesis has emerged as a powerful methodology for the production of such complex molecules, offering advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical routes.[4][5]

Strategic Overview: A Convergent Chemoenzymatic Pathway

The synthesis of this compound can be approached through several chemoenzymatic routes. This guide focuses on a highly efficient and modular strategy that involves three core stages:

-

Chemical Synthesis of Racemic N-Acetyl-6-chloro-DL-tryptophan: A straightforward chemical synthesis to produce the racemic starting material.

-

Enzymatic Kinetic Resolution: The use of a stereoselective enzyme to resolve the racemic mixture, affording the desired this compound.

-

Purification and Characterization: Rigorous analytical techniques to confirm the purity and stereochemistry of the final product.

This approach is depicted in the workflow diagram below:

Figure 1: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocols and Methodologies

Part 1: Chemical Synthesis of N-Acetyl-6-chloro-DL-tryptophan

The initial step involves the synthesis of the racemic N-acetylated 6-chlorotryptophan. This can be efficiently achieved through the condensation of 6-chloroindole with L-serine in the presence of acetic anhydride.[6]

Protocol 1: Synthesis of N-Acetyl-6-chloro-DL-tryptophan

-

Reaction Setup: To a solution of 6-chloroindole (1.0 eq) in glacial acetic acid, add L-serine (2.0 eq) and acetic anhydride (10.0 eq).

-

Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Argon) at 70-75°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture to approximately half its volume under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-Acetyl-6-chloro-DL-tryptophan. This crude product is often of sufficient purity for the subsequent enzymatic resolution step.

| Parameter | Value | Reference |

| Starting Materials | 6-Chloroindole, L-Serine, Acetic Anhydride | [6] |

| Solvent | Glacial Acetic Acid | [6] |

| Temperature | 70-75°C | [6] |

| Typical Yield | 70-80% (crude) | [6] |

Table 1: Summary of reaction parameters for the synthesis of N-Acetyl-6-chloro-DL-tryptophan.

Part 2 & 3: Enzymatic Resolution and Final N-Acetylation

The core of the chemoenzymatic approach lies in the stereoselective resolution of the racemic mixture. D-aminoacylase is an excellent candidate for this transformation, as it selectively hydrolyzes the N-acetyl group from the D-enantiomer.[7] The resulting free 6-chloro-D-tryptophan can then be separated from the unreacted N-Acetyl-6-chloro-L-tryptophan and subsequently re-acetylated.

Figure 2: Detailed workflow for the enzymatic resolution and final acetylation step.

Protocol 2: Enzymatic Resolution and N-Acetylation

-

Enzymatic Hydrolysis:

-

Dissolve the crude N-Acetyl-6-chloro-DL-tryptophan in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Add D-aminoacylase and incubate the reaction at 37°C. The pH of the reaction mixture should be maintained at 8.0 with the addition of a suitable base (e.g., LiOH).[6]

-

Monitor the reaction for the formation of 6-chloro-D-tryptophan.

-

-

Enzyme Deactivation and Separation:

-

Once the reaction reaches approximately 50% conversion (indicating complete hydrolysis of the D-enantiomer), deactivate the enzyme by heating the mixture (e.g., 60°C for 10 minutes).

-

Cool the mixture and filter to remove the denatured enzyme.

-

Acidify the filtrate to a pH of around 3 with HCl. This will protonate the carboxylic acid of the unreacted N-Acetyl-6-chloro-L-tryptophan, making it more soluble in an organic solvent.

-

Extract the mixture with ethyl acetate. The N-Acetyl-6-chloro-L-tryptophan will partition into the organic phase, while the more polar 6-chloro-D-tryptophan will remain in the aqueous phase.

-

-

Isolation and Final N-Acetylation:

-

Lyophilize the aqueous layer to obtain crude 6-chloro-D-tryptophan.

-

Dissolve the crude 6-chloro-D-tryptophan in a suitable solvent (e.g., a mixture of acetone and water).

-

Add a base such as sodium bicarbonate, followed by the portion-wise addition of acetic anhydride.[8][9]

-

Stir the reaction at room temperature until completion.

-

Isolate the final product, this compound, through crystallization or chromatographic purification.

-

| Parameter | Value | Reference |

| Enzyme | D-Aminoacylase | [7] |

| pH | 8.0 | [6] |

| Temperature | 37°C | [6] |

| Acetylating Agent | Acetic Anhydride | [8][9] |

| Expected Enantiomeric Excess | >99% | [10][11] |

Table 2: Key parameters for the enzymatic resolution and final N-acetylation.

Part 4: Analytical Characterization

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol 3: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., CHIRALPAK series), is recommended.[12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), is typically used. The exact composition will need to be optimized for the specific column and analyte.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm) is suitable.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and compare the retention times of the peaks with authentic standards of the D- and L-enantiomers, if available. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Further characterization to confirm the structure and purity should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Purpose | Expected Outcome |

| Chiral HPLC | Determination of enantiomeric purity | A single major peak corresponding to the D-enantiomer, with a minimal or undetectable peak for the L-enantiomer. |

| ¹H and ¹³C NMR | Structural elucidation | Spectra consistent with the structure of this compound. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the product. |

Table 3: Analytical methods for the characterization of this compound.

Conclusion and Future Perspectives

The chemoenzymatic synthesis of this compound presented in this guide offers a practical and efficient route to this valuable chiral building block. By leveraging the selectivity of D-aminoacylase, high enantiomeric purity can be achieved, which is often challenging with purely chemical methods. The modular nature of this synthesis allows for optimization at each step to improve overall yield and process efficiency.

Future work could explore alternative enzymatic systems, such as the use of L-amino acid oxidases coupled with a non-selective reducing agent for the stereoinversion of a suitable L-tryptophan precursor.[10] Additionally, the development of whole-cell biocatalysts could further streamline the process and reduce costs associated with enzyme purification. As the demand for complex, enantiomerically pure unnatural amino acids continues to grow in the pharmaceutical industry, robust and scalable chemoenzymatic strategies like the one detailed herein will be of increasing importance.

References

- Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. (n.d.). National Institutes of Health.

- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. (2025). BenchChem.

-

Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. MDPI. Retrieved January 12, 2026, from [Link]

-

Moriya, T., Hagio, K., & Yoneda, N. (1975). Facile Synthesis of 6-Chloro-d-tryptophan. Bulletin of the Chemical Society of Japan, 48(7), 2217-2218. Oxford Academic. Retrieved January 12, 2026, from [Link]

- Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.

-

Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341-3349. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2020). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Martínez-Rodríguez, S., et al. (2021). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis. Retrieved January 12, 2026, from [Link]

-

Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63. PubMed. Retrieved January 12, 2026, from [Link]

-

Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341-3349. PubMed. Retrieved January 12, 2026, from [Link]

-

Biocatalytic synthetic approaches for chiral (un)natural amino acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Parmeggiani, F., et al. (2019). One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase. ACS Catalysis, 9(4), 3482–3486. The University of Manchester. Retrieved January 12, 2026, from [Link]

- Method for preparing N-acetyl-DL-tryptophan by cascade reaction. (n.d.). Google Patents.

-

Noncanonical Amino Acids in Biocatalysis. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2002). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

N-terminal acetylation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Amino acid synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]

- Production of n-acetyl-dl-tryptophan. (n.d.). Google Patents.

- Method for the N-acylation of aminocarboxylic acids. (n.d.). Google Patents.

-

Synthesis of morpholine N-acetyl tryptophanate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved January 12, 2026, from [Link]

-

Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024). ACS Catalysis. ACS Publications. Retrieved January 12, 2026, from [Link]

- Process for preparation of L-tryptophan by enzyme. (n.d.). Google Patents.

-

Nα Selective Acetylation of Peptides. (2010). Journal of the American Society for Mass Spectrometry, 21(7), 1251–1254. PMC. Retrieved January 12, 2026, from [Link]

- Method for producing n-acetyl dipeptide and n-acetyl amino acid. (n.d.). Google Patents.

- Process of resolving dl-acyl tryptophan compounds and products obtained thereby. (n.d.). Google Patents.

-

Flexible Enantioselectivity of Tryptophanase Attributable to Benzene Ring in Heterocyclic Moiety of D-Tryptophan. (2020). MDPI. Retrieved January 12, 2026, from [Link]

-

D-amino acids in nature, agriculture and biomedicine. (2021). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

Targeting tryptophan decarboxylase to selected subcellular compartments of tobacco plants affects enzyme stability and in vivo function and leads to a lesion-mimic phenotype. (2005). PubMed. Retrieved January 12, 2026, from [Link]

-

Tryptophan-Catabolizing Enzymes – Party of Three. (2015). PMC. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). Organic Letters. ACS Publications. Retrieved January 12, 2026, from [Link]

-

Chemoenzymatic approaches to plant natural product inspired compounds. (2022). PMC. Retrieved January 12, 2026, from [Link]

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014). Beilstein Journal of Organic Chemistry, 10, 2486–2493. Retrieved January 12, 2026, from [Link]

-

Current Progress in the Chemoenzymatic Synthesis of Natural Products. (2022). PMC. Retrieved January 12, 2026, from [Link]

Sources

- 1. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids [frontiersin.org]

- 4. Chemoenzymatic approaches to plant natural product inspired compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-the-N-acetylation-of-6-chloro-D-tryptophan

Abstract: This technical guide provides a comprehensive, in-depth protocol for the N-acetylation of 6-chloro-D-tryptophan, a key reaction for synthesizing valuable derivatives for drug development and biochemical research. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers insights into process optimization, and presents a robust, self-validating methodology. It is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development who require a reliable and well-documented procedure for this specific transformation. The guide includes detailed experimental procedures, mechanistic diagrams, data tables, and a complete set of references to authoritative sources.

Introduction and Scientific Context

N-acetylated amino acids are a critical class of molecules in biochemistry and pharmaceutical science. The addition of an acetyl group to the alpha-amino moiety of an amino acid alters its physicochemical properties, such as polarity and charge, which can be leveraged to enhance drug stability, modify biological activity, or facilitate further synthetic transformations.[1] N-acetyl-L-tryptophan (NAT), for example, is used as a stabilizer in therapeutic protein formulations, protecting against oxidative degradation.[2][3]

The subject of this guide, 6-chloro-D-tryptophan, is a halogenated derivative of the essential amino acid tryptophan.[4] Halogenation of the indole ring can significantly impact the molecule's biological activity and metabolic stability. The subsequent N-acetylation of this compound yields N-acetyl-6-chloro-D-tryptophan (Ac-6-Cl-D-Trp), a derivative with potential applications in peptide synthesis and as a building block for novel therapeutic agents.[5] This guide presents a detailed and reliable protocol for its synthesis using acetic anhydride.

Reaction Principle and Mechanism

The N-acetylation of an amino acid is a classic example of nucleophilic acyl substitution. The primary amine of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acylating agent, acetic anhydride.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-chloro-D-tryptophan's amino group attacks a carbonyl carbon of acetic anhydride.[6][7]

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.[7]

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion, which is a good leaving group due to resonance stabilization.[7]

-

Deprotonation: A base (which can be another molecule of the starting amine or a separately added base) removes the proton from the newly acylated nitrogen, yielding the final neutral N-acetylated product and a corresponding acid.

This process efficiently converts the primary amine into a secondary amide, fundamentally altering its chemical reactivity.

Caption: Generalized mechanism of N-acetylation using acetic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is designed for laboratory-scale synthesis and has been consolidated from established methods for the acetylation of tryptophan and its analogues.[8][9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 6-chloro-D-tryptophan | ≥98% | Sigma-Aldrich, Alfa Aesar | Starting material. |

| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific | Corrosive and lachrymator. Handle in a fume hood. |

| Acetic Acid | Glacial, ≥99.7% | VWR | Solvent. Corrosive. |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |

| Deionized Water | Type II or better | - | For work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying organic layers. |

| Round-bottom flask | - | - | Appropriate size for reaction volume. |

| Magnetic stirrer & stir bar | - | - | For agitation. |

| Ice bath | - | - | For temperature control. |

| Separatory funnel | - | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-D-tryptophan (e.g., 1.0 g, 4.19 mmol) in glacial acetic acid (20 mL). Stir at room temperature until all solid has dissolved.

-

Acetylation: Place the flask in an ice bath to cool the solution to 0-5 °C. While stirring vigorously, add acetic anhydride (e.g., 0.8 mL, 8.38 mmol, 2.0 eq.) dropwise to the solution over 10-15 minutes. Causality Note: Slow, dropwise addition while cooling is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid. The product, this compound, will have a higher Rf value than the starting amino acid.

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water with stirring. A white precipitate of the product should form. Causality Note: This step quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the less water-soluble acetylated product.

-

Isolation: Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized.[1] A common method is to dissolve the crude solid in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cool the mixture slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and melting point determination. The molecular formula for the product is C₁₃H₁₃ClN₂O₃ with a molecular weight of 280.71 g/mol .[5]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Ac-6-Cl-D-Trp.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by integrated validation checkpoints.

-

TLC Monitoring: Provides real-time, qualitative confirmation of the conversion from starting material to product, preventing premature work-up.

-

Precipitation: The formation of a solid upon quenching in water is a strong indicator of successful acetylation, as the product is significantly less polar and water-soluble than the zwitterionic amino acid starting material.

-

Recrystallization: This purification step is self-validating. The formation of well-defined crystals from a saturated solution is indicative of a compound reaching its purity limit under those conditions.[1]

-

Analytical Characterization: Final confirmation via spectroscopy (NMR, MS) and melting point analysis provides definitive, quantitative proof of the product's identity and purity, cross-validating the entire process.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; impure reagents. | Extend reaction time. Check the purity of acetic anhydride. Ensure molar ratios are correct. |

| Low Yield | Product is partially soluble in the aqueous work-up solution; incomplete precipitation. | Ensure the water used for quenching and washing is ice-cold. Minimize the volume of wash solvent. |

| Oily Product/Failure to Crystallize | Presence of impurities (e.g., di-acetylated product, residual acetic acid). | Re-dissolve the oil in ethyl acetate, wash with a saturated NaHCO₃ solution to remove acids, dry with Na₂SO₄, and attempt recrystallization again. |

| Colored Product | Impurities in the starting material or degradation. | An optional decolorization step using a small amount of activated carbon during recrystallization can be employed.[1] |

Expertise Insight: While acetylation of the indole nitrogen is possible, it is significantly less favorable under these acidic conditions compared to the highly nucleophilic alpha-amino group. The primary product will overwhelmingly be the desired Nα-acetylated compound.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the N-acetylation of 6-chloro-D-tryptophan. By detailing the reaction mechanism, providing a step-by-step experimental procedure, and offering insights into process validation and troubleshooting, this document serves as an authoritative resource for researchers. The successful synthesis of this compound using this protocol will furnish chemists and drug development professionals with a valuable building block for further scientific exploration.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.

-

MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

- Canadian Science Publishing. (1971). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 49, 3348.

- Google Patents. (1994). Production of n-acetyl-dl-tryptophan. (JPH0656775A).

-

ResearchGate. (n.d.). Acetylation model reaction of tryptophan: (1) dl-tryptophan, (2) acetic anhydride, and (3) NAT. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing N-acetyl-DL-tryptophan by cascade reaction.

-

Journal of Pharmaceutical Sciences. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Retrieved from [Link]

-

J-Stage. (n.d.). Characterization of Tryptophan Derivatives from the Reaction of N-Acetyl-tryptophan with Carbonyl Compounds. Retrieved from [Link]

-

Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

-

ScienceDirect. (2018). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride [Diagram]. Retrieved from [Link]

- Agricultural and Biological Chemistry. (1991). Characterization of Tryptophan Derivatives from the Reaction of Net-Acetyl-tryptophan with Carbonyl Compounds.

-

Human Metabolome Database. (2012, May 18). Showing metabocard for N-Acetyltryptophan (HMDB0013713). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Retrieved from [Link]

-

PubMed. (n.d.). Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Purification and activity assays of N-terminal acetyltransferase D. Retrieved from [Link]

-

IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

- Unknown Source. (n.d.).

-

National Institutes of Health. (2014, January 6). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 20). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-6-chloro-D-tryptophan

Introduction

N-Acetyl-6-chloro-D-tryptophan is a halogenated derivative of the essential amino acid tryptophan. Its unique structural modifications, including the N-acetylation and the substitution of a chlorine atom on the indole ring, suggest a range of potential applications in drug development and biochemical research. The D-enantiomeric form, in particular, may offer altered metabolic stability and distinct pharmacological activities compared to its L-counterpart. This technical guide provides a comprehensive overview of the known and projected physicochemical properties of this compound, alongside detailed, field-proven methodologies for their precise determination. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this compound in their work.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and establishes a robust framework for its empirical characterization.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its basic chemical identifiers and structure.

| Property | Value | Source |

| CAS Number | 56777-76-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [1][4] |

| Molecular Weight | 280.71 g/mol | [1][3][4] |

| IUPAC Name | (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | [2] |

| Appearance | Pale Brown Solid | [3] |

The molecular structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis Overview

The synthesis of the racemic mixture, N-acetyl-6-chloro-D,L-tryptophan, has been described and typically involves the reaction of 6-chloroindole with L-serine in the presence of acetic anhydride.[5] The resolution of the D and L enantiomers can then be achieved through enzymatic hydrolysis, where an acylase selectively hydrolyzes the acetyl group from the L-enantiomer, allowing for the separation of 6-chloro-L-tryptophan and the desired this compound.[5]

Caption: Simplified synthesis and resolution workflow.

Projected and Known Physicochemical Properties

A comprehensive understanding of the physicochemical properties is paramount for any application, from designing in-vitro assays to formulating a drug delivery system.

Melting Point

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting range.

Solubility

Solubility is a key determinant of bioavailability and is crucial for designing formulations and experimental assays. The solubility of N-acetyl-D-tryptophan has been reported as >36.9 µg/mL at pH 7.4.[8] The introduction of the chloro group is expected to increase the lipophilicity, which may decrease aqueous solubility.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. As an amino acid derivative, this compound possesses at least one ionizable group, the carboxylic acid. The pKa of the amino group is masked by the acetyl group. For the related N-acetyl-DL-tryptophan, a pKa of 9.5 has been mentioned, which likely corresponds to the indole nitrogen.[9]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is low.[10]

-

Titration Setup: The solution is placed in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. The titrant, a standardized solution of a strong base (e.g., 0.1 M NaOH), is added via a burette.[10][11]

-

Titration: The titrant is added in small increments, and the pH is recorded after each addition, allowing for stabilization.[10]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the structural integrity and concentration of the compound.

-

UV-Vis Spectroscopy: Tryptophan and its derivatives exhibit characteristic UV absorbance due to the indole ring. For N-acetyl-DL-tryptophan, absorbance maxima are observed at 222, 282, and 291 nm.[12] It is expected that this compound will have a similar UV spectrum, with potential minor shifts due to the chloro-substituent.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a range of concentrations.

-

Measurement: The UV-Vis spectrum of each solution is recorded using a spectrophotometer, scanning from approximately 200 to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined. A calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (extinction coefficient).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. For the related N°-acetyl-6-chloro-D,L-tryptophan, the following ¹H NMR signals have been reported (500 MHz, CD₃OD): δ 1.91 (s, 3H), 3.15-3.31 (m, 2H), 4.67 (t, 1H), 6.97 (dd, 1H), 7.10 (s, 1H), 7.33 (d, 1H), 7.53 (d, 1H).[5]

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity analysis of this compound. Reversed-phase HPLC is a common method for analyzing tryptophan derivatives.[13][14][15]

Experimental Protocol for Reversed-Phase HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16][17]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (e.g., 280 nm).[14]

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

Caption: A typical workflow for HPLC analysis.

Biological Context and Potential Applications

While the specific biological activity of this compound is not extensively documented, its structural relatives have shown interesting properties. N-acetyl-L-tryptophan has been investigated for its neuroprotective effects and its role as a substance P antagonist.[18][19][20][21] The D-enantiomer, however, was found to be inactive in a neuronal cell death model where the L-form was protective.[18] This stereospecificity highlights the importance of studying the individual enantiomers. The chlorination of the indole ring can modulate the electronic properties and lipophilicity, potentially influencing receptor binding and pharmacokinetic properties.

Conclusion

This compound is a compound with intriguing potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known chemical properties and detailed, actionable protocols for the determination of its key physicochemical parameters. By following these standardized methods, researchers can generate the reliable data necessary to advance their understanding and application of this unique molecule. The synthesis of this compound is established, and its structural relationship to biologically active molecules warrants further investigation into its pharmacological profile.

References

-

Pharmaffiliates. This compound. [Link]

-

Baishixing. N-Acetyl-L-Tryptophan. [Link]

-

PubChem. N-acetyl-D-tryptophan. [Link]

-

Nelis, H. J., Lefevere, M. F., Baert, E., D'Hoore, W., & De Leenheer, A. P. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography B: Biomedical Sciences and Applications, 333(2), 381-387. [Link]

-

Sirianni, A. C., Jiang, J., Zeng, J., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(5), 956-968. [Link]

-

Satarker, S., Gurram, P. C., Nassar, A., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

Singh, S., Kumar, A., Kumar, R., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology, 1-26. [Link]

-

ResearchGate. Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. [Link]

-

PubMed. Potentiometric determination of amino acids with copper II, and with a copper indication electrode. [Link]

-

Scribd. Potentiometric Titration of A Polyprotic Acid and An Amino Acid. [Link]

-

Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. [Link]

-

PubMed. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. [Link]

-

Frontiers in Chemistry. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]

-

PubMed. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]

-

SciELO. Quantification of tryptophan in plasma by high performance liquid chromatography. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Acetyl 6-Chlorotryptophan synthesis - chemicalbook [chemicalbook.com]

- 5. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 8. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Acetyl-DL-tryptophan | 87-32-1 | FA10866 | Biosynth [biosynth.com]

- 10. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]

- 11. scribd.com [scribd.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 17. scielo.br [scielo.br]

- 18. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Acetyl-L-tryptophan | Neurokinin receptor | TargetMol [targetmol.com]

An In-depth Technical Guide to N-Acetyl-6-chloro-D-tryptophan: Synthesis, Characterization, and Application

Introduction

N-Acetyl-6-chloro-D-tryptophan is a synthetic derivative of the amino acid D-tryptophan. As a chiral molecule, it represents the dextrorotatory enantiomer, contrasting with the more common naturally occurring L-amino acids. The introduction of a chlorine atom at the 6th position of the indole ring and an acetyl group on the alpha-amino nitrogen modifies its physicochemical properties and steric profile.

While its L-enantiomer counterpart has been investigated for various biological activities, the primary role of this compound in research and drug development is often as a crucial negative control to establish the stereospecificity of biological processes. Furthermore, the incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation, making derivatives like this compound valuable building blocks in the design of more stable peptide-based therapeutics.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its molecular properties, a robust synthesis and purification protocol, analytical quality control methods, and a discussion of its applications, with a focus on its role in exploring stereospecific bioactivity.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [3][4] |

| Molecular Weight | 280.71 g/mol | [3][4] |

| CAS Number | 56777-76-5 | [3] |

| IUPAC Name | (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

| Appearance | Solid | [5] |

| Melting Point | >184°C (decomposition) | [5] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethyl Acetate | [5] |

| Storage Conditions | Refrigerator (2-8°C), protected from light | [5] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is most efficiently achieved through the chemical synthesis of the racemic mixture followed by enzymatic resolution. This method provides high yields and excellent stereochemical purity.

Workflow for Synthesis and Enzymatic Resolution

Caption: Workflow for synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of related tryptophan derivatives.

Part 1: Synthesis of N-Acetyl-6-chloro-D,L-tryptophan (Racemate)

-

To a solution of 6-chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid, add acetic anhydride (10 eq.).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at 73°C for 4 hours.

-

Upon completion, concentrate the mixture to approximately half its original volume under reduced pressure.

-

Dilute the residue with water and perform an extraction with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude racemic product, N-acetyl-6-chloro-D,L-tryptophan. The expected yield is approximately 74%.

Part 2: Enzymatic Resolution and Purification

-

Dissolve the crude N-Acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer.

-

Add Acylase I enzyme to the solution. This enzyme will selectively catalyze the deacetylation of the L-enantiomer to 6-chloro-L-tryptophan, leaving the D-enantiomer unchanged.

-

Stir the mixture at 37°C for 24 hours, periodically adjusting the pH back to 8.0 with a suitable base like lithium hydroxide.

-

After the reaction, heat the mixture to 60°C for 5 minutes to denature and inactivate the enzyme, then cool to room temperature.

-

Filter the mixture to remove the denatured protein.

-

Acidify the filtrate to a pH of approximately 3 using hydrochloric acid.

-

Extract the acidified solution with ethyl acetate. The desired this compound will move into the organic phase, while the more polar, deacetylated 6-chloro-L-tryptophan will remain in the aqueous phase.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the final, purified this compound.

Analytical Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques should be employed.

| Technique | Purpose | Typical Parameters |

| HPLC | Purity assessment and quantification | Column: C18 reversed-phaseMobile Phase: Gradient of acetonitrile and phosphate buffer (pH ~2.3)Detection: UV at 220 nm or 280 nmExpected Result: A single major peak corresponding to the product. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Mode: Electrospray Ionization (ESI), positive or negativeExpected m/z: [M+H]⁺ ≈ 281.07, [M-H]⁻ ≈ 279.05 |

| ¹H NMR | Structural confirmation | Solvent: DMSO-d₆ or CD₃ODExpected Signals: Peaks corresponding to indole ring protons, aliphatic protons of the amino acid backbone, and the acetyl methyl group. |

| Chiral Chromatography | Enantiomeric purity | Specialized chiral column to separate D and L enantiomers, confirming the absence of the L-enantiomer. |

Applications in Research and Drug Development

The Critical Role as a Negative Control

The biological activity of many molecules, particularly those that interact with chiral protein targets like receptors and enzymes, is highly dependent on their three-dimensional structure. Enantiomers of a chiral drug can have widely different pharmacological and toxicological properties.

Research has demonstrated that N-acetyl-L-tryptophan possesses neuroprotective properties, in part by acting as an antagonist of the neurokinin-1 receptor (NK-1R) and inhibiting the mitochondrial release of cytochrome c. In a key study on models of amyotrophic lateral sclerosis (ALS), it was explicitly shown that N-acetyl-L-tryptophan rescued neuronal cells from death, while its isomer, N-acetyl-D-tryptophan, had no protective effect. This finding underscores the stereospecificity of the biological target.

Therefore, the primary and most vital application for this compound is to serve as a negative control in experiments involving its L-enantiomer. Its use allows researchers to definitively prove that the observed biological effects are due to a specific molecular recognition event that is dependent on the L-configuration, rather than non-specific effects related to the molecule's general chemical properties.

Caption: Stereospecificity of Enantiomer-Receptor Interaction.

Potential as a Chiral Building Block

Beyond its use as a control, D-amino acid derivatives are of significant interest in medicinal chemistry. Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic utility. Incorporating D-amino acids, such as D-tryptophan derivatives, can render peptides resistant to these enzymes, significantly increasing their in vivo half-life and bioavailability.[1][2] this compound can thus serve as a specialized building block for the synthesis of these more robust peptide drug candidates.

Safety and Handling

Based on safety data for structurally similar compounds like N-Acetyl-L-tryptophan, this compound is not classified as a hazardous substance.[6] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area or under a chemical fume hood.[7]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a valuable chemical tool for researchers in pharmacology and drug development. While it does not exhibit the same biological activities as its L-enantiomer, its importance lies in its role as an indispensable negative control for validating the stereospecificity of drug-target interactions. Its synthesis via racemic preparation and enzymatic resolution is a robust and scalable method. As the development of peptide-based therapeutics continues to grow, the utility of D-amino acid derivatives like this compound as building blocks for creating more stable and effective drugs will continue to be an area of active interest.

References

- Xie, M., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids.

- Maltarollo, V. G., & Tilli, T. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Pharmaceuticals.

-

N-acetyl-D-tryptophan. PubChem. Available at: [Link]

-

N-Acetyl-L-Tryptophan. Baishixing. Available at: [Link]

-

Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. PubMed. Available at: [Link]

-

This compound. ENCO. Available at: [Link]

-

This compound. Pharmaffiliates. Available at: [Link]

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 56777-76-5 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Acetyl-6-chloro-D-tryptophan

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Acetyl-6-chloro-D-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, outlines robust experimental protocols for data acquisition, and provides insights into the structural characterization of this halogenated tryptophan derivative.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a derivative of the essential amino acid tryptophan, characterized by the presence of an acetyl group on the alpha-amino group and a chlorine atom at the 6-position of the indole ring. Halogenated tryptophans are of significant interest in medicinal chemistry and drug discovery, as the introduction of a halogen can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets[1][2]. The N-acetylation provides a stable derivative often used in biochemical studies and as a precursor in synthetic pathways[3].

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise determination of molecular structure, conformation, and purity. For a molecule like this compound, NMR is crucial for confirming the position of the chloro substituent on the indole ring and for assigning the stereochemistry of the chiral center.

This guide presents a predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on the known spectral data of N-acetyl-D-tryptophan and 6-chloroindole. This predictive approach provides a strong foundation for researchers to interpret experimentally obtained spectra.

Predicted ¹H NMR Spectral Data: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the acetyl group, the amino acid side chain, and the chloro-substituted indole ring. The spectral analysis is based on the well-established spectrum of N-acetyl-D-tryptophan, with modifications anticipated due to the electronic effects of the chlorine atom. The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is based on its excellent solubilizing properties for amino acid derivatives and its common use in NMR spectroscopy[4][5][6].

Aliphatic Region:

-

Acetyl Protons (CH₃): A sharp singlet is expected around δ 1.80 ppm , corresponding to the three equivalent protons of the N-acetyl group. This chemical shift is consistent with that observed in N-acetylated amino acids[7].

-

β-Protons (CH₂): The two diastereotopic protons on the β-carbon (Cβ) will appear as a multiplet, likely a pair of doublets of doublets (dd), in the region of δ 3.00 - 3.30 ppm . The geminal coupling between these protons and their vicinal coupling with the α-proton will give rise to this complex splitting pattern.

-

α-Proton (CH): The proton on the α-carbon (Cα) is expected to resonate as a multiplet around δ 4.50 ppm . Its chemical shift is influenced by the adjacent carboxylic acid and amide functionalities.

Aromatic and Amide/Acid Region:

The introduction of a chlorine atom at the 6-position of the indole ring will significantly influence the chemical shifts of the aromatic protons compared to unsubstituted tryptophan. The predictions are based on the observed shifts in 6-chloroindole[8].

-

H-2: The proton at the 2-position of the indole ring is predicted to be a singlet or a narrow triplet (due to long-range coupling) around δ 7.30 ppm .

-

H-4: This proton is expected to be a doublet in the downfield region, around δ 7.60 ppm , due to its proximity to the indole nitrogen and the influence of the chloro substituent.

-

H-5: The proton at the 5-position will likely appear as a doublet of doublets (dd) around δ 7.10 ppm .

-

H-7: This proton, adjacent to the chlorine atom, is anticipated to be a doublet around δ 7.55 ppm .

-

Indole NH: The proton on the indole nitrogen will appear as a broad singlet in the downfield region, typically around δ 11.0 ppm in DMSO-d₆.

-

Amide NH: The amide proton of the N-acetyl group is expected to be a doublet around δ 8.20 ppm , with coupling to the α-proton.

-

Carboxylic Acid OH: The carboxylic acid proton will be a broad singlet, often in the very downfield region, around δ 12.5 ppm in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetyl CH₃ | 1.80 | s | - |

| β-CH₂ | 3.00 - 3.30 | m (dd, dd) | - |

| α-CH | 4.50 | m | - |

| H-2 | 7.30 | s or t | - |

| H-5 | 7.10 | dd | J ≈ 8.5, 2.0 Hz |

| H-7 | 7.55 | d | J ≈ 2.0 Hz |

| H-4 | 7.60 | d | J ≈ 8.5 Hz |

| Amide NH | 8.20 | d | J ≈ 8.0 Hz |

| Indole NH | 11.0 | br s | - |

| Carboxylic Acid OH | 12.5 | br s | - |

Predicted ¹³C NMR Spectral Data: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on the data for N-acetyl-D-tryptophan and the known substituent chemical shifts (SCS) for a chlorine atom on an indole ring, as derived from the spectrum of 6-chloroindole[9][10].

Aliphatic Carbons:

-

Acetyl CH₃: The carbon of the acetyl methyl group is expected to resonate around δ 23.0 ppm .

-

β-Carbon (Cβ): This carbon atom of the side chain is predicted to appear at approximately δ 27.0 ppm .

-

α-Carbon (Cα): The chiral α-carbon is expected to have a chemical shift of around δ 55.0 ppm .

Carbonyl and Indole Carbons:

-

Acetyl C=O: The carbonyl carbon of the acetyl group is predicted to be around δ 170.0 ppm .

-

Carboxylic Acid C=O: The carboxylic acid carbonyl carbon will be further downfield, at approximately δ 174.0 ppm .

-

Indole Carbons: The chemical shifts of the indole ring carbons are significantly affected by the 6-chloro substituent.

-

C-2: Expected around δ 125.0 ppm .

-

C-3: Predicted at approximately δ 110.0 ppm .

-

C-3a: Expected around δ 128.0 ppm .

-

C-4: Predicted at approximately δ 119.0 ppm .

-

C-5: Expected around δ 121.0 ppm .

-

C-6: The carbon directly attached to the chlorine atom will be shifted downfield to around δ 129.0 ppm .

-

C-7: Predicted at approximately δ 112.0 ppm .

-

C-7a: Expected around δ 137.0 ppm .

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | 23.0 |

| β-C | 27.0 |

| α-C | 55.0 |

| C-3 | 110.0 |

| C-7 | 112.0 |

| C-4 | 119.0 |

| C-5 | 121.0 |

| C-2 | 125.0 |

| C-3a | 128.0 |

| C-6 | 129.0 |

| C-7a | 137.0 |

| Acetyl C=O | 170.0 |

| Carboxylic Acid C=O | 174.0 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a systematic and well-defined experimental protocol is essential.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[11][12].

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) is also common practice[4][13].

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 240 ppm, centered around 100 ppm.

-

2D NMR for Structural Confirmation:

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton spin-spin coupling networks, which is invaluable for assigning the protons of the indole ring and the amino acid side chain[14][15].

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Visualization of Molecular Structure and Workflow

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of chemical shifts, multiplicities, and coupling constants, grounded in the established data of related compounds, offers a valuable resource for researchers working with this and similar halogenated tryptophan derivatives. The outlined experimental protocols provide a robust framework for obtaining high-quality NMR data, and the recommendation for 2D NMR techniques underscores the importance of rigorous structural confirmation. This guide serves as a foundational document to aid in the synthesis, characterization, and application of this compound in various scientific disciplines.

References

-

Watanabe, E., Yamakura, F., & Kan, H. (2010). A new assignment technique of 2D-NMR spectra by spin-lock sequence to a tripeptide containing tryptophan in water. Magnetic Resonance in Chemistry, 48(3), 205–209. [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-chloroindole-2,3-dione - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloroindole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Supporting Information. (n.d.). [PDF]. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]

-

NMR Sample Preparation. (n.d.). [PDF]. Retrieved from [Link]

-

Lee, M., & Phillips, R. S. (1994). Substituent Effects in Chemical Shifts of Tryptophan Derivatives. Part 3. Chlorine Substituent Effects for Indole and Tryptophan in 13C NMR. Journal of Heterocyclic Chemistry, 31(4), 833-837. [Link]

-

ResearchGate. (n.d.). 13: 1 H-NMR of tryptophan NCA in dmso-d6. Retrieved from [Link]

-

Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (2021). [PMC][Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 294. [Link]

-

NMR sample preparation guidelines. (2025). NMR-Bio. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

R Discovery. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983). NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES. Heterocycles, 20(4), 557. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from [Link]

-

Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2018). Chemical Reviews, 118(15), 7029–7101. [Link]

-

Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). International Journal of Molecular Sciences, 23(24), 15682. [Link]

-

Magritek. (2015). Observing Spin Systems using COSY. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. [Link]

-

NIST. (n.d.). 6-Chloroindole. Retrieved from [Link]

-

13 C NMR spectra of some indole derivatives. (1976). Chemistry of Heterocyclic Compounds, 12(3), 296–300. [Link]

-

Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and. (n.d.). [PDF]. Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Automated Extraction of Spin Coupling Topologies from 2D NMR Correlation Spectra for Protein lH Resonance Assignment. (n.d.). [PDF]. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

-

Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. (1995). Journal of Labelled Compounds and Radiopharmaceuticals, 36(4), 325-334. [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2020). Materials, 13(21), 4983. [Link]

-

Electronic trends of indole substitution. a1H NMR yields compared to... (n.d.). ResearchGate. [Link]

Sources

- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. N-Acetyl-DL-tryptophan(87-32-1) 1H NMR [m.chemicalbook.com]

- 8. 6-Chloroindole(17422-33-2) 1H NMR [m.chemicalbook.com]

- 9. 6-Chloroindole(17422-33-2) 13C NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Observing Spin Systems using COSY - Magritek [magritek.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-Acetyl-6-chloro-D-tryptophan

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Protocol

In the landscape of drug development and metabolomics, the precise characterization of novel compounds is paramount. N-Acetyl-6-chloro-D-tryptophan, a halogenated derivative of the essential amino acid tryptophan, presents a unique analytical challenge. Its structure, combining an acetyl group, a chloro substituent, and the inherent complexity of the tryptophan indole ring, demands a nuanced approach to mass spectrometry. This guide is not a mere recitation of methods; it is a distillation of a Senior Application Scientist's experience, designed to provide not just the "how," but the critical "why" behind each analytical decision. Our objective is to empower you to develop a robust, self-validating analytical system for this molecule, grounded in the principles of scientific integrity.

Foundational Understanding: The Analyte and Its Context

This compound (C₁₃H₁₃ClN₂O₃, Molecular Weight: 280.71 g/mol ) is a synthetic derivative of D-tryptophan.[1] The introduction of a chlorine atom onto the indole ring and an acetyl group on the alpha-amino group significantly alters its physicochemical properties compared to the parent amino acid. These modifications influence its polarity, ionization efficiency, and fragmentation behavior in the mass spectrometer. Understanding these nuances is the first step in developing a successful analytical method. The presence of the chlorine atom is particularly noteworthy, as it will produce a characteristic isotopic pattern (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl) that is a powerful tool for identification.

Strategic Sample Preparation: Ensuring Analytical Fidelity

The journey to accurate mass spectrometric analysis begins with meticulous sample preparation. The choice of technique is dictated by the sample matrix (e.g., plasma, urine, cell lysate, or reaction mixture) and the desired limit of quantitation. The primary goals are to remove interfering substances that can cause ion suppression or enhancement and to concentrate the analyte to a level suitable for detection.[2]

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Matrices

For complex biological samples like plasma or urine, a mixed-mode solid-phase extraction (SPE) is often the most effective approach. This method leverages both reversed-phase and ion-exchange interactions for superior cleanup.

Rationale:

-

Reversed-Phase Interaction: The tryptophan-like core of the molecule provides sufficient hydrophobicity to retain on a C18 sorbent.

-

Ion-Exchange Interaction: The carboxylic acid group will be deprotonated at neutral or basic pH, allowing for anion exchange. The acetylated amino group is less basic than a primary amine, but can still participate in cation exchange at acidic pH. A mixed-mode sorbent provides flexibility.

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

To 200 µL of plasma, add 600 µL of an internal standard solution in 1% formic acid in acetonitrile. The internal standard should be a structurally similar molecule, ideally a stable isotope-labeled version of the analyte.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode SPE cartridge (e.g., C18/Strong Anion Exchange) with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the supernatant from step 1 onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Wash with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

-

-

Elution:

-

Elute the analyte with 1 mL of 5% formic acid in methanol. The formic acid will neutralize the carboxylic acid, disrupting the anion exchange interaction, while the methanol disrupts the reversed-phase interaction.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[3]

-

The Core of the Analysis: LC-MS/MS Method Development